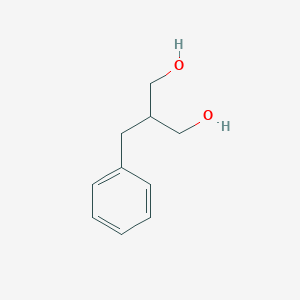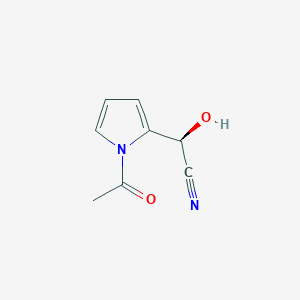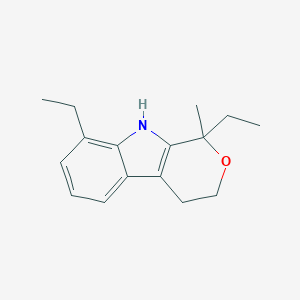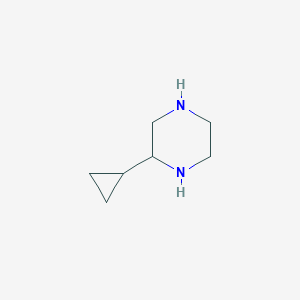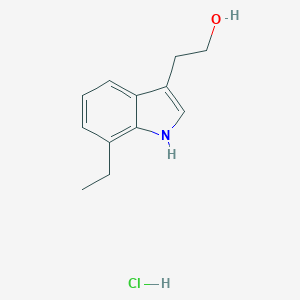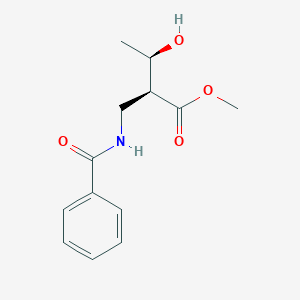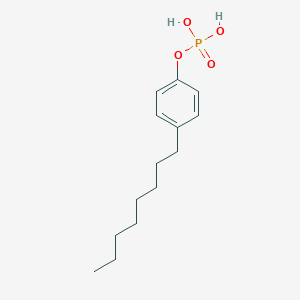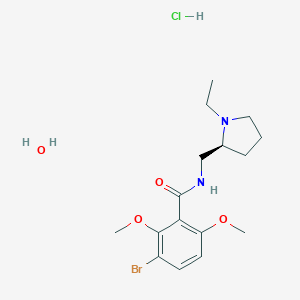
Remoxipride hydrochloride monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Remoxipride hydrochloride monohydrate is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective dopamine D2 receptor antagonist that has been widely used in scientific research for its ability to modulate dopamine neurotransmission.
Wirkmechanismus
Remoxipride hydrochloride monohydrate is a potent and selective dopamine D2 receptor antagonist. It binds to the D2 receptor and blocks the binding of dopamine, which leads to a decrease in dopamine neurotransmission. This, in turn, leads to a decrease in the activity of dopaminergic neurons in the brain.
Biochemical and Physiological Effects:
Remoxipride hydrochloride monohydrate has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which leads to a decrease in the activity of dopaminergic neurons. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Remoxipride hydrochloride monohydrate in lab experiments is its ability to selectively modulate dopamine neurotransmission. This allows researchers to study the role of dopamine in various physiological and pathological processes. However, the main limitation of using Remoxipride hydrochloride monohydrate is that it is a potent and selective dopamine D2 receptor antagonist, which means that it may not be suitable for studying other neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for the study of Remoxipride hydrochloride monohydrate. One area of research is the role of dopamine in addiction and the development of new treatments for addiction. Another area of research is the role of dopamine in Parkinson's disease and the development of new treatments for this condition. Additionally, the development of new compounds that selectively modulate dopamine neurotransmission may lead to the development of new treatments for a variety of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of Remoxipride hydrochloride monohydrate involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-amino-N-ethylpiperazine in the presence of a base. The resulting intermediate is then reacted with 4-chlorobutyryl chloride to form Remoxipride hydrochloride monohydrate. The final product is purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Remoxipride hydrochloride monohydrate has been widely used in scientific research for its ability to modulate dopamine neurotransmission. It has been used to study the role of dopamine in various physiological and pathological processes, including addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
117591-79-4 |
|---|---|
Produktname |
Remoxipride hydrochloride monohydrate |
Molekularformel |
C16H26BrClN2O4 |
Molekulargewicht |
425.7 g/mol |
IUPAC-Name |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrate;hydrochloride |
InChI |
InChI=1S/C16H23BrN2O3.ClH.H2O/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H;1H2/t11-;;/m0../s1 |
InChI-Schlüssel |
SPFVHFBNXPARTR-IDMXKUIJSA-N |
Isomerische SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
Andere CAS-Nummern |
117591-79-4 |
Verwandte CAS-Nummern |
80125-14-0 (Parent) |
Synonyme |
REMOXIPRIDEHYDROCHLORIDEMONOHYDRATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
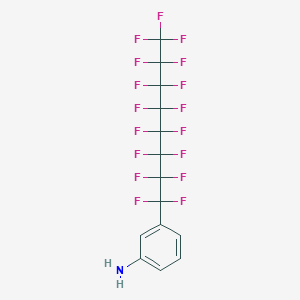
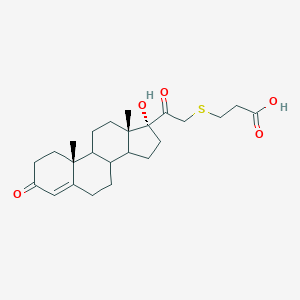
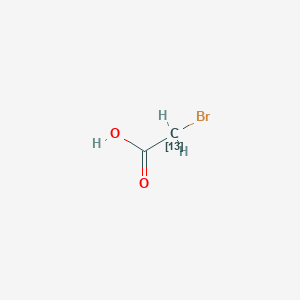
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)
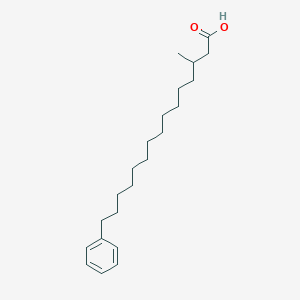
![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)
